
Cadmium;gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium-gold compounds are unique materials that combine the properties of cadmium and gold. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury, while gold is a highly valued, dense, yellow metal known for its malleability and conductivity. The combination of these two metals results in compounds with distinct physical and chemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Cadmium-gold compounds can be synthesized using various methods, including chemical vapor deposition, sol-gel processes, and electrochemical techniques. One common method involves the reduction of cadmium and gold salts in the presence of a reducing agent, such as sodium borohydride, under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, and the resulting compound is purified through filtration and washing.
Industrial Production Methods
In industrial settings, cadmium-gold compounds are often produced through electrochemical deposition. This method involves the use of an electrolytic cell, where cadmium and gold ions are reduced onto a substrate, forming a thin film of the compound. The process parameters, such as temperature, current density, and electrolyte composition, are carefully controlled to achieve the desired properties of the compound.
化学反应分析
Types of Reactions
Cadmium-gold compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cadmium and gold, which have different reactivity profiles.
Common Reagents and Conditions
Oxidation: Cadmium-gold compounds can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures and results in the formation of cadmium oxide and gold oxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are usually carried out in an aqueous or organic solvent under controlled conditions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents for these reactions include halogens, such as chlorine or bromine, and the reactions are typically conducted at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and gold oxide, while reduction reactions may yield elemental cadmium and gold.
科学研究应用
Cadmium-gold compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: In chemistry, cadmium-gold compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions. Their unique electronic properties make them effective in facilitating these reactions.
Biology: In biological research, cadmium-gold compounds are used as probes for imaging and detecting biological molecules. Their high atomic number and density make them suitable for use in techniques such as X-ray fluorescence and electron microscopy.
Medicine: In medicine, cadmium-gold compounds are explored for their potential use in cancer therapy. Their ability to generate reactive oxygen species and induce cell death makes them promising candidates for targeted cancer treatments.
Industry: In industrial applications, cadmium-gold compounds are used in the production of thin films and coatings. Their excellent conductivity and corrosion resistance make them valuable in the electronics and aerospace industries.
作用机制
The mechanism of action of cadmium-gold compounds involves several molecular targets and pathways. One key mechanism is the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This process is particularly relevant in cancer therapy, where the compounds can selectively target and kill cancer cells.
Additionally, cadmium-gold compounds can interact with cellular proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
相似化合物的比较
Cadmium-gold compounds can be compared with other similar compounds, such as cadmium-silver and cadmium-platinum compounds. While all these compounds share some common properties, such as high density and conductivity, cadmium-gold compounds are unique in their combination of chemical reactivity and stability.
Similar Compounds
Cadmium-Silver Compounds: These compounds are known for their excellent electrical conductivity and are used in applications such as electrical contacts and conductors.
Cadmium-Platinum Compounds: These compounds exhibit high catalytic activity and are used in various chemical reactions, including hydrogenation and oxidation reactions.
属性
CAS 编号 |
12006-68-7 |
|---|---|
分子式 |
Au3Cd |
分子量 |
703.31 g/mol |
IUPAC 名称 |
cadmium;gold |
InChI |
InChI=1S/3Au.Cd |
InChI 键 |
FUPWIJFJSLFNPG-UHFFFAOYSA-N |
规范 SMILES |
[Cd].[Au].[Au].[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


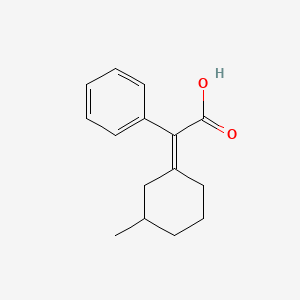
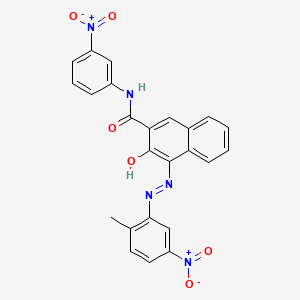
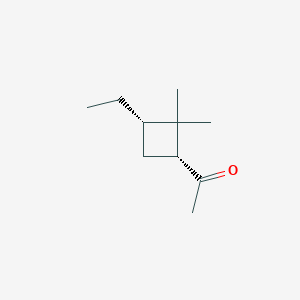

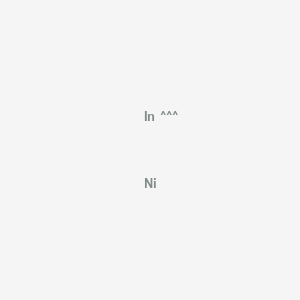
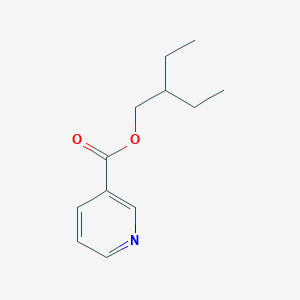
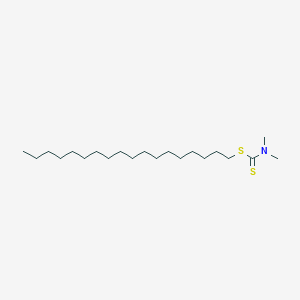
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


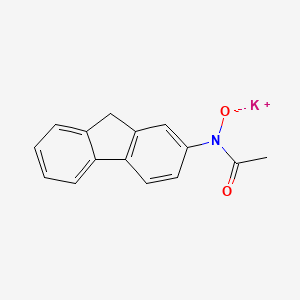
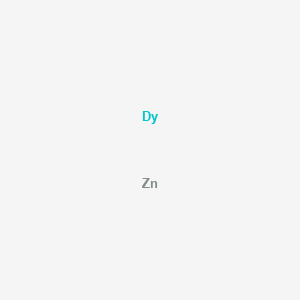

![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
